3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKEZKBVVTLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Summary:
- Starting Material Preparation: The α-chloro-N-(4-fluorophenyl)acetamide is synthesized by acylation of 4-fluoroaniline with chloroacetyl chloride in dry dichloromethane or benzene.
- Cyclization Reaction: Sodium hydride (0.5 mol) is washed and suspended in dry DMSO at 40–42°C under nitrogen. The α-chloroacetamide substrate (0.5 mol) is added, and the mixture is stirred at 60 ± 5°C for 1 hour.
- Workup: The reaction mixture is cooled, poured into ice-cold water, and extracted with chloroform. The organic layer is washed, dried over sodium sulfate, concentrated, and crystallized from methanol.
Reaction Mechanism:
- The base deprotonates the nitrogen of the amide, generating a nucleophilic anion.
- This anion attacks the electrophilic α-chloride carbon in an intramolecular SN2 reaction, leading to cyclization and formation of the piperazine-2,5-dione ring.
Yields and Purity:
- Yields typically exceed 85%, with high purity after recrystallization.
- This method has been optimized for various substituted phenyl derivatives, including fluorophenyl analogues.
| Parameter | Condition/Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Dry dimethyl sulfoxide (DMSO) |
| Temperature | 60 ± 5 °C |
| Reaction Time | 1 hour |
| Atmosphere | Dry nitrogen |
| Yield | >85% (varies with substrate) |
| Purification | Crystallization from methanol |
This approach is supported by the work of Hazra et al., who demonstrated the synthesis of various 1,4-disubstituted piperazine-2,5-diones with high yields and biological activity, highlighting the method's general applicability to fluorophenyl derivatives.
Method 2: Multi-Step Synthesis via N-Substituted Iminomonoacetates and Cyclization
An alternative, more elaborate synthetic route involves the use of methyl N-substituted iminomonoacetates as key intermediates, followed by hydrolysis and cyclization to yield 1-phenyl-piperazine-2,6-diones. While this method is primarily reported for 2,6-diones, it provides valuable insights and can be adapted for 2,5-dione analogues with fluorophenyl substitution.
Procedure Summary:
- Step 1: Reaction of 4-fluoroaniline with bromoacetyl bromide in dichloromethane with triethylamine at room temperature to form the α-bromoacetamide intermediate.
- Step 2: Condensation of the α-bromoacetamide with methyl N-substituted iminomonoacetate in the presence of triethylamine to form an ester intermediate.
- Step 3: Hydrolysis of the ester to the corresponding acid.
- Step 4: Cyclization by refluxing the acid in acetic anhydride with sodium acetate catalyst to form the piperazine-2,5-dione ring.
- Step 5: Workup includes neutralization with aqueous sodium carbonate and extraction with ethyl acetate.
Yields and Characteristics:
- Yields for each step range from 80–95%.
- The final products are typically pure enough for biological screening without further purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 4-fluoroaniline + bromoacetyl bromide, Et3N, DCM, RT | 92–98 | Intermediate α-bromoacetamide |
| Condensation | α-bromoacetamide + methyl N-substituted iminomonoacetate, Et3N | >90 | Ester intermediate |
| Hydrolysis | Conventional hydrolysis methods | High | Acid intermediate |
| Cyclization | Acetic anhydride, sodium acetate, reflux | 80–85 | Piperazine-2,5-dione formation |
| Purification | Extraction with ethyl acetate | - | Product ready for screening |
This methodology, described by a 2005 study on novel piperazine-2,6-diones, offers a versatile synthetic route potentially adaptable to this compound with modifications to the substituents.
Method 3: Cyclization via Reaction of Appropriate Amines with Diketones
Another approach involves the reaction of methylated amines with diketones under controlled conditions to form the piperazine-2,5-dione ring.
General Conditions:
- Reaction of methylamine derivatives with diketone precursors.
- Use of a base such as sodium hydride.
- Inert atmosphere to prevent oxidation.
- Controlled temperature to promote cyclization.
This method is particularly relevant for the synthesis of chiral or substituted piperazinediones such as (S)-3-tert-butyl-2,5-piperazinedione and can be adapted for this compound by selecting appropriate starting amines and diketones.
Comparative Summary of Preparation Methods
| Method | Key Starting Materials | Reaction Type | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Promoted Cyclization | α-Chloro-N-(4-fluorophenyl)acetamide | Intramolecular SN2 | >85% | Simple, high yield, one-pot | Requires dry conditions and inert atmosphere |
| Multi-Step via Iminomonoacetate | 4-Fluoroaniline, bromoacetyl bromide, iminomonoacetate | Acylation, condensation, hydrolysis, cyclization | 80–95% | High purity, adaptable to analogues | Multi-step, longer reaction time |
| Amine-Diketone Cyclization | Methylamine derivatives, diketones | Cyclization | Moderate to high | Applicable to chiral and substituted compounds | Requires careful control of conditions |
Research Findings and Optimization Notes
- Reaction temperature and time are critical for optimizing yield and purity, especially in the base-promoted cyclization method. For example, 60 ± 5°C for 1 hour was found optimal for α-chloroacetamide substrates.
- Use of dry solvents and inert atmosphere (nitrogen) prevents side reactions and degradation.
- Purification via crystallization from methanol or ethyl acetate yields high-purity products suitable for biological evaluation.
- Substituent effects, such as the electron-withdrawing fluorine on the phenyl ring, influence reaction rates and product stability.
- The cyclization proceeds via a nucleophilic substitution mechanism, which is well-supported by spectral data (NMR, IR).
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine, including those related to 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, exhibit significant anticancer properties. For instance, compounds derived from piperazine scaffolds have shown moderate to potent antiproliferative activities against various cancer cell lines such as HeLa and A-549 . These findings suggest that the incorporation of fluorophenyl groups can enhance the biological activity of piperazine derivatives.
Antiviral Properties
Piperazine derivatives are also being investigated for their antiviral potential. The structure of this compound positions it well for modifications that could lead to effective inhibitors of viral replication. Research has highlighted the importance of piperazine in targeting G-protein-coupled receptors (GPCRs), which are crucial for the action of many antiviral drugs .
Neuropharmacology
Serotonin Receptor Modulation
The compound's structural features suggest potential interactions with serotonin receptors, particularly the 5-HT receptor family. Piperazines are known to act as antagonists or agonists at these receptors, which play a vital role in mood regulation and anxiety. The selectivity towards these receptors makes this compound a candidate for developing new antidepressants or anxiolytics .
Synthesis and Chemical Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules with desired biological activities. The compound can be utilized in synthesizing other biologically active piperazine derivatives through acylation or alkylation reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its binding affinity to certain receptors, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of enzymes, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione and related compounds:
Key Observations:
- Substituent Influence: The 4-fluorophenyl group in the target compound may enhance metabolic stability and target binding compared to non-halogenated analogs. However, its biological activity remains underexplored .
- Indole/Benzyl Derivatives : Compounds with indole or benzyl substituents (e.g., 3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione) exhibit potent herbicidal activity, suggesting that bulky aromatic groups enhance interactions with plant-specific targets .
- Bromine Substitution : Brominated analogs of tadalafil show enhanced cytotoxicity, indicating halogenation can significantly alter bioactivity .
Enzyme Inhibition and Signaling Modulation
- PDE5 Inhibitors : Derivatives like (R)-3-((2-(Benzo[d][1,3]dioxol-5-carbonyl)-1H-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione act as PDE5 inhibitors, though their activity is lower than tadalafil due to reduced structural rigidity .
- Cytotoxicity : Bromine-substituted analogs (7a, 7b) exhibit IC₅₀ values 2-fold lower than tadalafil in MCF7 cells, highlighting the role of halogenation in enhancing anticancer effects .
Biological Activity
Overview
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure, featuring a fluorophenyl group, enhances its pharmacological properties and makes it a candidate for various therapeutic applications, including antimicrobial and anticancer activities.
- Chemical Formula : C11H12F N2O2
- Molecular Weight : 224.22 g/mol
- CAS Number : 1214173-37-1
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl group increases binding affinity to certain receptors, which may modulate various biological pathways. This compound may act as an enzyme inhibitor or activator, influencing physiological processes such as neurotransmission and cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its efficacy against various bacterial strains and shows promise as a bioactive compound in the development of new antimicrobial agents.
Anticancer Activity
Preliminary studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for its cytotoxic effects against several cancer cell lines. For example, in vitro studies revealed significant antiproliferative effects on human tumor cell lines such as FaDu (hypopharyngeal carcinoma) and others, suggesting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 4-Fluoroamphetamine | Psychoactive | Not specified | |
| 4-Fluorophenylpiperazine | Psychoactive | Not specified | |
| This compound | Anticancer | 15.72 (average GI50) |
Case Studies and Research Findings
Recent studies highlight the compound's potential in various therapeutic areas:
- Anticancer Studies : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of cancer cell lines. Results indicated an average growth inhibition rate of approximately 12.53% at a concentration of .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), further supporting its role in neuroprotection and cancer therapy .
- Synthesis and Derivative Studies : Ongoing research is focused on synthesizing novel derivatives of this compound to enhance its biological activity and selectivity towards specific targets within cancer cells .
Q & A
Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, and how can purity be ensured?
Answer:
- Synthetic Pathways : Utilize fluorophenyl-piperazine intermediates (e.g., 1-(4-fluorobenzyl)piperazine) as starting materials. Acyl chloride coupling or nucleophilic substitution reactions can introduce the methyl group and dione moiety .
- Purity Control : Employ column chromatography (normal or reverse-phase) with methanol/ethyl acetate gradients for purification. Monitor purity via HPLC (≥95%) and confirm structural integrity using H/C NMR .
- Key Parameters : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DCM or THF) to minimize byproducts like unreacted fluorophenyl intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Answer:
- Structural Confirmation :
- Physicochemical Profiling :
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reaction mechanisms and interactions with biological targets?
Answer:
- Mechanistic Insights : Perform DFT calculations (e.g., Gaussian 09) to map energy profiles for cyclization steps leading to the dione ring. Compare with experimental kinetic data .
- Docking Studies : Use AutoDock Vina to predict binding affinities with targets like dopamine receptors or kinases, leveraging fluorophenyl fragments’ known role in kinase inhibition .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
Q. What strategies address contradictions in reported biological activity data for fluorophenyl-piperazine derivatives?
Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC variations in kinase inhibition may stem from ATP concentration differences .
- Dose-Response Refinement : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity metrics .
Q. How can researchers integrate theoretical frameworks into experimental design for this compound?
Answer:
- Hypothesis-Driven Design : Link synthesis to structure-activity relationship (SAR) theories. For example, fluorophenyl groups enhance π-π stacking in kinase binding pockets, guiding derivatization .
- Conceptual Models : Apply the "fragment-based drug design" framework to prioritize substituents (e.g., methyl vs. ethyl groups) based on steric and electronic effects .
- Iterative Validation : Use cycle-of-inquiry approaches—predict activity computationally, synthesize analogs, then refine models with experimental IC data .
Q. What methodologies are recommended for investigating the compound’s metabolic stability and toxicity?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., N-demethylation or dione ring oxidation) .
- CYP Inhibition Screening : Use fluorogenic substrates in recombinant CYP enzymes (e.g., CYP3A4, 2D6) to assess inhibition potential .
- Toxicity Profiling : Conduct Ames test for mutagenicity and hemolysis assays to evaluate membrane disruption risks .
Q. How should researchers design experiments to resolve conflicting crystallographic data on piperazine-dione derivatives?
Answer:
- Redundant Crystallization : Grow crystals in multiple solvents (e.g., EtOH vs. DMSO) to assess polymorphism .
- High-Resolution Data : Collect synchrotron XRD data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .
- Comparative Analysis : Overlay structures with analogs (e.g., 3-(4-Fluorophenyl)-2-(4-pyridinyl)propanenitrile) to identify conserved packing motifs .
Q. What advanced separation techniques improve yield in large-scale synthesis?
Answer:
- Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to concentrate the compound while removing low-MW impurities .
- Continuous Flow Systems : Implement microreactors for precise control of residence time, reducing side reactions like dimerization .
- Crystallization Optimization : Screen anti-solvents (e.g., hexane/EtOAc mixtures) to enhance crystal habit and filtration efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
